ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate
Description
Ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4, a thioether-linked propanoate ester at position 3, and a benzo[d]thiazol-2-one moiety at position 3. This structure integrates multiple pharmacophoric elements:
- The 1,2,4-triazole ring is known for its role in modulating biological activity, particularly in anti-inflammatory and analgesic agents .
- The 4-methoxyphenyl substituent may enhance lipophilicity and membrane permeability, while the thioether linkage and propanoate ester contribute to metabolic stability and solubility .
- The benzo[d]thiazol-2-one group is associated with enzyme inhibition, particularly in targets like cyclooxygenase (COX) .
Synthetic routes for analogous compounds typically involve multi-step reactions, such as condensation of hydrazine derivatives with carbonyl-containing intermediates, followed by functionalization via alkylation or esterification .
Properties
IUPAC Name |
ethyl 2-[[4-(4-methoxyphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-4-30-20(27)14(2)31-21-24-23-19(26(21)15-9-11-16(29-3)12-10-15)13-25-17-7-5-6-8-18(17)32-22(25)28/h5-12,14H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCXCADQIKDWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and thiazole rings. While specific synthetic pathways may vary, they generally include:
- Formation of the Triazole Ring : This is often achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of Thiazole Moiety : The thiazole ring is formed through the reaction of thioketones with α-halo esters.
- Final Esterification : The final product is obtained by esterifying the carboxylic acid derivative with ethanol.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds related to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown significant activity against various bacterial strains such as E. coli and Bacillus cereus, with MIC values ranging from 0.17 to 0.47 mg/mL .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.17 |
| Compound B | Bacillus cereus | 0.23 |
| Compound C | E. cloacae | 0.23 |
Antifungal Activity
Research has indicated that derivatives of thiazole and triazole exhibit antifungal activity against pathogens such as Candida albicans and Aspergillus niger. For example, some derivatives showed over 80% inhibition at concentrations as low as 6 to 9 μg/mL .
The biological activity of this compound is thought to involve:
- Inhibition of Enzymatic Pathways : Many thiazole and triazole derivatives inhibit key enzymes in microbial metabolism.
- Disruption of Cell Membranes : Some compounds affect membrane integrity, leading to cell lysis.
Case Studies
A notable case study involved the evaluation of a series of thiazole derivatives for their antimicrobial properties. The study found that modifications at specific positions on the thiazole ring significantly influenced antimicrobial potency. For instance, the introduction of electron-withdrawing groups enhanced activity against gram-positive bacteria while reducing toxicity towards human cells .
Research Findings
Recent research has focused on structure–activity relationships (SAR) to optimize the efficacy of these compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity necessitates comparisons with related derivatives to evaluate its physicochemical and biological uniqueness. Below is a detailed analysis:
Structural Analogues
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of triazole derivatives typically involves cyclization of thiosemicarbazides or reactions with sodium monochloroacetate in aqueous or alcoholic media. For example, intermediates like 4-phenyl-5-substituted-1,2,4-triazole-3-thiols are synthesized via refluxing hydrazides with phenylisothiocyanate in ethyl alcohol, followed by alkylation or condensation steps . Optimization includes:
- Temperature Control : Reflux conditions (~78–80°C for ethanol) ensure complete reaction of intermediates.
- Solvent Selection : Aqueous media are preferred for inorganic salt formation (e.g., reacting with NaOH or KOH), while propan-2-ol is used for organic salts (e.g., with morpholine or piperidine) .
- Purification : Crystallization from methanol or water-propanol mixtures improves yield and purity .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
Methodological Answer: A combination of spectral and chromatographic methods is critical:
- 1H/13C NMR : Verify substituent positions (e.g., methoxyphenyl, benzo[d]thiazolone) via chemical shifts and coupling patterns.
- FTIR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹ for the ester, S-H absence post-alkylation).
- HPLC/UPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Elemental Analysis : Validate molecular formula (e.g., C, H, N, S percentages) .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate this compound’s biological potential?
Methodological Answer:
- Target Selection : Prioritize enzymes relevant to the compound’s scaffold (e.g., kinases, proteases, or bacterial enzymes). For benzo[d]thiazolone derivatives, antimicrobial targets like dihydrofolate reductase (DHFR) are plausible .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking.
- Parameters : Set grid boxes covering active sites (e.g., 20 ų), and apply AMBER force fields for energy minimization.
- Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (e.g., 100 ns trajectories) .
Q. What solvent effects influence the compound’s reactivity and tautomeric equilibrium?
Methodological Answer:
- Polar Protic vs. Aprotic Solvents : Polar protic solvents (e.g., water, ethanol) stabilize ionic intermediates during alkylation, while aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups .
- Tautomerism : In non-polar solvents, thione-thiol tautomerism (e.g., 1,2,4-triazole-3-thiol ↔ 1,2,4-triazole-3-thione) is influenced by hydrogen bonding. FTIR and NMR in DMSO-d6 vs. CDCl3 can resolve tautomeric states .
Q. How can structure-activity relationship (SAR) studies be structured to improve bioactivity?
Methodological Answer:
- Scaffold Modifications : Test analogs with varied substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl or adjusting the thioether linker length).
- Biological Assays : Screen against Gram-positive/negative bacteria (MIC assays) and cancer cell lines (MTT assays). Correlate activity with logP (lipophilicity) and electronic parameters (Hammett σ) .
- Data Analysis : Use multivariate regression (e.g., PLS) to identify key descriptors (e.g., steric bulk at position 5) .
Q. How should researchers address contradictions in spectral or biological data?
Methodological Answer:
- Spectral Discrepancies : Re-run NMR/FTIR under standardized conditions (e.g., same solvent, concentration). Cross-validate with high-resolution mass spectrometry (HRMS) .
- Biological Variability : Replicate assays in triplicate with positive/negative controls. Use statistical tools (e.g., ANOVA) to identify outliers. For conflicting docking vs. wet-lab results, re-evaluate force field parameters or consider off-target effects .
Q. What strategies are effective for synthesizing and purifying metal/organic salts of this compound?
Methodological Answer:
- Inorganic Salts : React the free acid with metal oxides (e.g., MgO, ZnO) in water at 60–80°C. Monitor pH (6–7) to prevent hydrolysis. Purify via recrystallization from methanol .
- Organic Salts : Use amine bases (e.g., diethylamine) in propan-2-ol. Remove solvent under reduced pressure and wash with diethyl ether to remove excess base .
- Characterization : Conduct conductivity measurements (Λm ≈ 50–150 S cm²/mol for 1:1 electrolytes) and thermal analysis (TGA/DSC) to confirm salt stability .
Q. How can computational methods accelerate reaction design and optimization?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (Gaussian, ORCA) to model transition states and identify low-energy pathways .
- Machine Learning : Train models on existing triazole synthesis data (e.g., solvents, catalysts, yields) to predict optimal conditions for new derivatives .
- Process Simulation : COMSOL Multiphysics can model heat/mass transfer in large-scale reactions, reducing trial-and-error experimentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
